molecular formula C5H7ClN2O2 B2637457 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1955553-53-3

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B2637457
CAS RN: 1955553-53-3
M. Wt: 162.57
InChI Key: ZKLIZEYXMUUBSZ-UHFFFAOYSA-N
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Description

“4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride” is a derivative of pyrazole, which is an organic compound of the azole group with the formula C3H3N2H . Pyrazoles are characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Notable drugs containing a pyrazole ring are celecoxib (celebrex) and the anabolic steroid stanozolol .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (NH derivatives) 1H-pyrazole-4-carboxylic acid (1), 3(5)-methyl-1H-pyrazole-4-carboxylic acid (2) and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (3) are discussed based on crystallographic results .


Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It has a molar mass of 68.079 g·mol−1, a melting point of 66 to 70 °C, and a boiling point of 186 to 188 °C .

Scientific Research Applications

Structural and Spectral Investigations

Research focusing on the structural and spectral analysis of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlights the importance of these compounds in understanding molecular interactions and properties. These studies often employ techniques like NMR, FT-IR spectroscopy, and X-ray diffraction to characterize the compounds, providing a foundation for their application in designing more effective materials and drugs (Viveka et al., 2016).

Corrosion Inhibitors

Pyrazole derivatives have been evaluated as corrosion inhibitors, showing promising results in protecting metals against corrosion in acidic environments. This application is particularly relevant in industries where metal durability is crucial, such as in construction and manufacturing (Herrag et al., 2007).

Functionalization Reactions

The functionalization of pyrazole derivatives is a key area of research, with studies exploring the reactions of these compounds to create more complex molecules. This work is fundamental for the development of novel compounds with specific properties, useful in pharmaceuticals, agrochemicals, and materials science (Yıldırım et al., 2005).

Synthesis and Characterization

The synthesis and characterization of new pyrazole derivatives are crucial for expanding the applications of these compounds. Research in this area often focuses on developing new synthetic routes and analyzing the properties of the resulting compounds, which can lead to discoveries of new materials or drug candidates (Shen et al., 2012).

Antifungal Activity

Some pyrazole derivatives exhibit antifungal activities, making them potential candidates for the development of new antifungal agents. This application is particularly relevant in agriculture and medicine, where controlling fungal infections is a significant challenge (Du et al., 2015).

Improved Synthesis Methods

Research also includes the development of improved synthesis methods for pyrazole derivatives, aiming to increase yields and reduce costs. Such advancements are important for making the production of these compounds more economically viable for various applications (Dong, 2011).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-methyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLIZEYXMUUBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

CAS RN

1955553-53-3
Record name 4-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
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